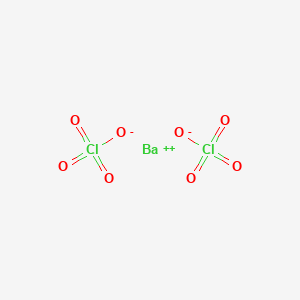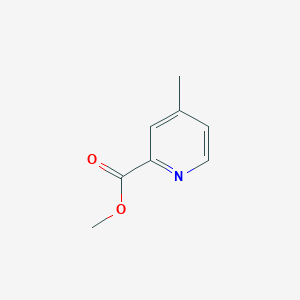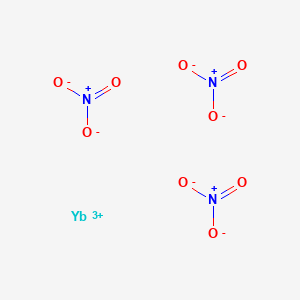
4-Hydroxymandelonitrile
Overview
Description
Synthesis Analysis
The synthesis of enantiopure cyanohydrins, such as 4-Hydroxymandelonitrile, can be efficiently catalyzed by hydroxynitrile lyases. These enzymes are employed in the synthesis of key synthons for a variety of important chemicals. Notably, hydroxynitrile lyases partially purified from Prunus dulcis seeds have shown promising potential in the synthesis of (R)-mandelonitrile and related compounds, demonstrating high yield and enantiopurity (Yıldırım, Tükel, & Alagöz, 2014). Furthermore, microbial cell factories, such as engineered Escherichia coli, have been utilized for the production of 4-Hydroxymandelic acid, indicating a biotechnological approach to synthesizing related compounds (Fei-Fei, Zhao, Li, Qiao, & Zhao, 2016).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been extensively studied, revealing insights into the enzymatic mechanisms involved in their synthesis. Studies on hydroxynitrile lyases, such as those from wild apricot (Prunus armeniaca), highlight the enzyme's role in the synthesis of enantiopure mandelonitrile with high selectivity and efficiency, emphasizing the significance of molecular structure in enzymatic catalysis (Asif & Bhalla, 2017).
Chemical Reactions and Properties
Hydroxynitrile lyases catalyze the decomposition of cyanohydrins, including this compound, into carbonyl compounds and hydrogen cyanide. This reaction underlines the versatility of these enzymes in both the synthesis and breakdown of cyanohydrins, demonstrating their potential in industrial applications for the production of enantiopure compounds (Hajnal et al., 2013).
Physical Properties Analysis
The physical properties of this compound derivatives have been explored to understand their stability and reactivity. The study of hydroxynitrile lyases from cyanogenic millipedes, for example, revealed enzymes with high specific activity and stability, offering insights into the physical properties that contribute to their catalytic efficiency (Yamaguchi et al., 2018).
Chemical Properties Analysis
Research on hydroxynitrile lyases and related enzymes has elucidated the chemical properties essential for the synthesis of this compound and its derivatives. The biochemical and structural characterization of these enzymes highlights their role in facilitating the cleavage and synthesis of cyanohydrins, reflecting the complex chemical properties underlying these reactions (Hussain et al., 2012).
Scientific Research Applications
Biomanufacturing with Engineered Bacteria
4-Hydroxymandelonitrile serves as a valuable aromatic fine chemical, often utilized for producing pharmaceuticals and food additives. Notably, a study engineered E. coli to produce 4-hydroxymandelic acid (4-HMA), closely related to this compound, from renewable resources, indicating its potential in biomanufacturing. This engineered strain efficiently co-fermented glucose and xylose, major components in agricultural biomass, to produce 15.8 g/L of 4-HMA in a fed-batch fermentation process over 60 hours (Li et al., 2016).
Enzyme-Catalyzed Synthesis
A study developed a process model for the enzyme-catalyzed conversion of 4-hydroxybenzaldehyde into (R)-4-hydroxymandelonitrile. This process involved the use of Prunus amygdalus hydroxynitrile lyase in a biphasic system, demonstrating the feasibility of producing (R)-4-hydroxymandelonitrile with 90% conversion and 95% enantiomeric excess (Willeman et al., 2002).
Synthesis of Enantiopure Cyanohydrins
This compound is pivotal in the synthesis of enantiopure cyanohydrins, key synthons for numerous chemicals. A study optimized the immobilization of hydroxynitrile lyase from Prunus dulcis seeds, revealing its potential in preparing various enantiopure (R)-mandelonitrile derivatives with high yield and enantiopurity (Yıldırım et al., 2014).
Cyanogenic Glucoside Biosynthesis
Research into the biosynthesis of the cyanogenic glucoside taxiphyllin revealed the involvement of this compound. This study provided insights into the metabolic pathways in Triglochin maritima, highlighting the role of this compound in the formation of important plant secondary metabolites (Hösel & Nahrstedt, 1980).
Hydrolysis of Nitriles
This compound also finds its application in the hydrolysis of nitriles to carboxylic acids, a process crucial for producing various chemicals. A study demonstrated the effectiveness of an immobilized nitrilase in the stereoselective hydrolysis of mandelonitrile to R-(-)-mandelic acid, suggesting its industrial relevance in producing hydroxy analogues of methionine derivatives (Rey et al., 2004).
Mechanism of Action
Target of Action
The primary target of 4-Hydroxymandelonitrile is the Lactase-like protein in humans .
Mode of Action
It is known to interact with its target protein, potentially leading to changes in the protein’s function
Biochemical Pathways
This compound is a cyanohydrin that is obtained by the formal addition of hydrogen cyanide to the aldehyde group of 4-hydroxybenzaldehyde . It is involved in the cyanoamino acid metabolism
Result of Action
It has been found to have a relatively good inhibitory effect on α-glucosidase, indicating that it may play a role in hypoglycemic functions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-hydroxy-2-(4-hydroxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOOPXDSCKBLFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926975 | |
| Record name | Hydroxy(4-hydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13093-65-7, 6851-36-1 | |
| Record name | α,4-Dihydroxybenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13093-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxymandelonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxy(4-hydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-4-Hydroxymandelonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of 4-Hydroxymandelonitrile in plants?
A1: this compound is a cyanogenic glucoside found in certain plants like Suckleya suckleyana and Girgensohnia oppositiflora []. These compounds serve as a defense mechanism against herbivores. Upon tissue damage, they are hydrolyzed to release hydrogen cyanide (HCN), a toxic compound, deterring herbivores from consuming the plant.
Q2: How is this compound synthesized in a laboratory setting?
A2: (R)-4-Hydroxymandelonitrile can be synthesized using an enzymatic reaction catalyzed by hydroxynitrile lyase (HNL) []. This reaction involves the conversion of 4-hydroxybenzaldehyde to (R)-4-Hydroxymandelonitrile in a biphasic system of aqueous buffer and methyl tert-butyl ether. Research has focused on optimizing this process for large-scale production [].
Q3: How does the structure of this compound influence its interaction with hydroxynitrile lyase enzymes?
A3: Research focusing on the hydroxynitrile lyase from Manihot esculenta (MeHNL) provides insights into the structural determinants of substrate specificity []. A specific tryptophan residue (W128) in MeHNL plays a crucial role in substrate binding. Mutating this residue to alanine (MeHNL-W128A) significantly impacts the enzyme's affinity for this compound. The mutation enlarges the active site entrance, allowing for better accommodation of bulkier substrates like this compound, leading to a substantial increase in activity towards this substrate [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














